Cas no 1806213-19-3 (6-Amino-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetic acid)

6-Amino-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetic acid
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- Inchi: 1S/C9H6F6N2O3/c10-8(11,12)4-2-5(16)17-7(20-9(13,14)15)3(4)1-6(18)19/h2H,1H2,(H2,16,17)(H,18,19)
- InChI Key: WDCCJOKELURVRN-UHFFFAOYSA-N
- SMILES: FC(C1C=C(N)N=C(C=1CC(=O)O)OC(F)(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 359
- XLogP3: 2.4
- Topological Polar Surface Area: 85.4
6-Amino-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023022094-500mg |
6-Amino-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetic acid |
1806213-19-3 | 97% | 500mg |
$1,038.80 | 2022-03-31 | |
Alichem | A023022094-1g |
6-Amino-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetic acid |
1806213-19-3 | 97% | 1g |
$1,696.80 | 2022-03-31 |
6-Amino-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetic acid Related Literature
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
Additional information on 6-Amino-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetic acid
6-Amino-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetic Acid: A Comprehensive Overview
6-Amino-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetic acid, also known by its CAS number 1806213-19-3, is a highly specialized organic compound with significant potential in the field of pharmaceutical research. This compound belongs to the class of pyridine derivatives, which have been extensively studied for their diverse biological activities. The molecule's structure is characterized by a pyridine ring substituted with an amino group at position 6, a trifluoromethoxy group at position 2, and a trifluoromethyl group at position 4, along with an acetic acid moiety at position 3. These substituents contribute to the compound's unique chemical properties and biological functionalities.
The synthesis of 6-Amino-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetic acid involves a series of intricate organic reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and oxidation processes. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity and yield. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process, ensuring scalability for potential industrial applications.
One of the most promising aspects of this compound is its potential as a lead molecule in drug discovery. Studies have shown that 6-Amino-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetic acid exhibits potent inhibitory activity against several key enzymes involved in inflammatory pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are central to inflammation and pain mechanisms. This makes it a strong candidate for the development of anti-inflammatory and analgesic agents.
In addition to its enzymatic activity, this compound has also been investigated for its potential as a modulator of ion channels. Ion channels play a critical role in various physiological processes, including neuronal signaling and cardiovascular function. A study conducted by researchers at the University of California revealed that 6-Amino-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetic acid can selectively modulate voltage-gated sodium channels, which are implicated in conditions such as epilepsy and chronic pain. These findings underscore its versatility as a pharmacological tool.
The structural features of this compound also make it an attractive candidate for further chemical modifications. The presence of electron-withdrawing groups such as trifluoromethoxy and trifluoromethyl substituents enhances the molecule's stability and bioavailability. Furthermore, the amino group at position 6 provides opportunities for functionalization, enabling the creation of prodrugs or conjugates with improved pharmacokinetic profiles.
Recent advances in computational chemistry have also contributed to our understanding of this compound's interactions with biological targets. Molecular docking studies have revealed that 6-Amino-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetic acid exhibits favorable binding affinities to several G-protein coupled receptors (GPCRs), which are key therapeutic targets in numerous disease states. These insights have paved the way for further experimental validation and optimization of its therapeutic potential.
In terms of applications, this compound has shown promise in preclinical models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier and interact with neuroprotective pathways makes it a valuable asset in neuropharmacology research. Additionally, ongoing studies are exploring its potential as an anticancer agent due to its ability to induce apoptosis in various cancer cell lines.
The development of CAS No: 1806213-19-3 into a clinical candidate will require extensive preclinical testing to evaluate its safety profile and efficacy. Researchers are currently investigating its pharmacokinetics, toxicity, and metabolic pathways using animal models. These studies are crucial for determining whether this compound can progress to human clinical trials.
In conclusion, 6-Amino-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetic acid, with its unique structural features and diverse biological activities, represents a significant advancement in medicinal chemistry. Its potential applications span across multiple therapeutic areas, making it a valuable asset for drug discovery efforts. As research continues to unfold, this compound is poised to contribute significantly to the development of novel therapeutics addressing unmet medical needs.
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